molecular formula C12H4Br6 B166202 2,3,3',4,4',5'-Hexabromobiphenyl CAS No. 59536-65-1

2,3,3',4,4',5'-Hexabromobiphenyl

Cat. No. B166202
CAS RN: 59536-65-1
M. Wt: 627.6 g/mol
InChI Key: PCEAPJVBSINMNW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,3,3’,4,4’,5’-Hexabromobiphenyl is C12H4Br6 . The average molecular mass is 627.584 g/mol and the monoisotopic mass is 621.541 g/mol .

Scientific Research Applications

Environmental Studies and Flame Retardant Analysis

The compound 2,3,3',4,4',5'-Hexabromobiphenyl is commonly associated with environmental studies and analysis due to its prevalence as a brominated flame retardant. Koch and Sures (2018) provide an extensive review of 2,4,6-Tribromophenol, a closely related substance, discussing its concentrations in various environments, including abiotic and biotic ones, and its toxicokinetics and toxicodynamics. They emphasize the ubiquity of this compound in the environment and the need for further research to understand its behavior and impacts better. Moreover, Zuiderveen, Slootweg, and de Boer (2020) critically review the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. They highlight the significance of these compounds, including 2,3,3',4,4',5'-Hexabromobiphenyl, in various applications and the necessity for advanced research on their occurrence, fate, and toxicity (Koch & Sures, 2018; Zuiderveen, Slootweg & de Boer, 2020).

Material Science and Chemical Synthesis

In the field of material science and chemical synthesis, the compound's derivatives and related chemicals are often explored for their unique properties and applications. Qiu et al. (2009) describe a practical synthesis of 2-Fluoro-4-bromobiphenyl, a molecule used in the manufacture of flurbiprofen, highlighting the challenges and innovations in its production process. They underscore the importance of developing cost-effective and environmentally benign synthesis methods for such industrially significant compounds (Qiu et al., 2009).

Safety and Hazards

Exposure to 2,3,3’,4,4’,5’-Hexabromobiphenyl can cause skin irritation. It is suspected of damaging fertility or the unborn child. It may cause drowsiness or dizziness. It may cause damage to organs through prolonged or repeated exposure. It may be fatal if swallowed and enters airways .

properties

IUPAC Name

1,2,3-tribromo-4-(3,4,5-tribromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEAPJVBSINMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=C(C(=C2)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860744
Record name 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,4',5'-Hexabromobiphenyl

CAS RN

84303-47-9
Record name 2,3,3',4,4',5'-Hexabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084303479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',5'-HEXABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DFM7VA843
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The research demonstrates that 2,3,3',4,4',5-Hexabromobiphenyl, a component of the fire retardant FireMaster, is a potent inducer of drug-metabolizing enzymes in rat liver microsomes. [] This finding suggests that exposure to 2,3,3',4,4',5-Hexabromobiphenyl could potentially alter the metabolism and clearance of other drugs, leading to unpredictable effects.

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